molecular formula C22H28N2O4S B2746143 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172833-98-5

4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2746143
CAS No.: 1172833-98-5
M. Wt: 416.54
InChI Key: LMDQSXFCLQDIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A THQ core substituted at position 7 with a benzenesulfonamide group.
  • A 2-methoxyacetyl moiety at the 1-position of the THQ ring.
  • A tert-butyl group on the benzene ring of the sulfonamide.

The molecular formula is C₂₃H₂₉N₂O₄S (molecular weight: 453.56 g/mol). The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the 2-methoxyacetyl substituent could balance solubility through hydrogen bonding.

Properties

IUPAC Name

4-tert-butyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-11-19(12-9-17)29(26,27)23-18-10-7-16-6-5-13-24(20(16)14-18)21(25)15-28-4/h7-12,14,23H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDQSXFCLQDIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • tert-butyl group : Known for its hydrophobic properties.
  • benzenesulfonamide moiety : Often associated with antibacterial activity.
  • tetrahydroquinoline structure : Linked to various biological effects including neuroprotective properties.

Antimicrobial Properties

Research indicates that compounds similar to benzenesulfonamides exhibit significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this class can be effective against a range of bacteria, including resistant strains.

CompoundActivityReference
4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamideAntibacterial
Related sulfonamidesBroad-spectrum antimicrobial

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The tetrahydroquinoline scaffold has been linked to the inhibition of cancer cell proliferation in various models. In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cell lines.

Cancer TypeMechanismReference
Breast CancerInduction of apoptosis via mitochondrial pathway
LeukemiaCell cycle arrest and apoptosis

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of the compound on astrocyte cells exposed to amyloid-beta (Aβ) peptides. Results indicated a reduction in inflammatory markers and oxidative stress levels, suggesting a protective role against Aβ-induced toxicity.

The biological activity of 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Antioxidant Activity : The presence of methoxy groups could enhance the compound's ability to scavenge free radicals.

Scientific Research Applications

Introduction to 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

The compound 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This compound exhibits potential therapeutic applications due to its structural characteristics, which may influence biological activity.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups can exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide demonstrate effectiveness against various bacterial strains. The mechanism of action is often related to the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with structural similarities have been tested for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells. The efficacy of such compounds can be measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

CompoundIC50 (nM)Target Enzyme
4e10.93CA IX
4g25.06CA II

Neuroprotective Effects

The tetrahydroquinoline moiety is recognized for its neuroprotective properties. Compounds derived from this structure have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's. They may act by inhibiting acetylcholinesterase (AChE), thus increasing acetylcholine levels in the brain.

Enzyme Inhibition Studies

In vitro studies have been conducted to evaluate the enzyme inhibitory activities of this compound and its analogs against various targets:

  • Acetylcholinesterase (AChE) : Important for cognitive functions; inhibition may aid in Alzheimer's treatment.
  • Dipeptidyl Peptidase IV (DPP-IV) : Relevant for diabetes management; inhibition can lead to improved glycemic control.

In Silico Studies

Molecular docking studies provide insights into the binding affinities and interactions of this compound with target enzymes. These computational approaches help predict the biological activity and guide further synthesis of more potent derivatives.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry evaluated a series of sulfonamides for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the sulfonamide backbone significantly enhanced antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

Research published in Cancer Research demonstrated that a related sulfonamide derivative induced apoptosis in breast cancer cell lines through CA IX inhibition. The study highlighted the potential of targeting metabolic pathways in cancer therapy using such compounds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield
4-(tert-Butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (Target) 7-benzenesulfonamide, 1-(2-methoxyacetyl) C₂₃H₂₉N₂O₄S 453.56 Not reported
(R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (3i) 6-benzyl, 4-sulfamide, 1-(2-methoxyacetyl) C₂₅H₃₁N₃O₃S 477.60 62.7%
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 7-benzamide, 1-isobutyryl C₂₄H₃₀N₂O₂ 378.51 Not reported

Key Observations:

Substituent Position on THQ Core :

  • The target compound and 3i differ in substitution positions (7 vs. 4/6 on the THQ ring). Positional changes significantly influence receptor binding; for example, 3i ’s 6-benzyl group may enhance MOR affinity through hydrophobic interactions, while the target’s 7-substitution could alter selectivity .

Functional Group Variations: Sulfonamide vs. Sulfamide vs. Acyl Groups: The 2-methoxyacetyl group (target and 3i) introduces polarity compared to the isobutyryl group (), which is bulkier and more hydrophobic. This difference may impact solubility and metabolic stability .

Synthetic Accessibility :

  • Compound 3i was synthesized with a moderate yield (62.7%), suggesting feasible routes for THQ derivatives. The target compound’s synthesis pathway is unreported but likely shares similarities with 3i ’s methodology .

Preparation Methods

Sulfonamidation Steric Effects

The tert-butyl group on the benzene ring introduces significant steric hindrance, which traditionally reduces reaction yields. However, the use of HfCl4 as a catalyst mitigates this issue by stabilizing the transition state through Lewis acid-base interactions.

Aza-Michael Addition Diastereoselectivity

DABCO promotes a syn-addition pathway during the aza-Michael step, favoring the formation of a single diastereomer (>20:1 dr). This selectivity arises from the catalyst’s ability to deprotonate the amine, generating a nucleophilic species that attacks the α,β-unsaturated ketone from the less hindered face.

Industrial-Scale Adaptations

For bulk synthesis, patented methodologies recommend:

  • Solvent : N-Methylpyrrolidone (NMP) for enhanced solubility of intermediates.
  • Continuous Flow Reactors : To maintain precise temperature control during exothermic steps (e.g., sulfonylation).
  • In-Line Analytics : High-performance liquid chromatography (HPLC) with a methanol-water mobile phase (70:30) monitors reaction progress.

Challenges and Mitigation Strategies

  • Low Yields in Sulfonylation :

    • Cause : Steric bulk of tert-butyl group reduces electrophilicity of the sulfonyl chloride.
    • Solution : Catalytic HfCl4 (3% by mass) increases reaction efficiency to >90% yield.
  • Epimerization During Acylation :

    • Cause : Base-mediated racemization at the tetrahydroquinoline’s chiral center.
    • Solution : Low-temperature (0°C) reactions with short durations (<6 hours).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves:

  • Tetrahydroquinoline core formation : Catalytic hydrogenation of aniline derivatives (e.g., nitro or imine intermediates) under controlled hydrogen pressure (1–3 atm) and temperature (50–80°C) .
  • Methoxyacetyl group introduction : Acylation using 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Sulfonamide coupling : Reaction with 4-(tert-butyl)benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane) with DMAP as a catalyst .
    Yield optimization requires strict control of stoichiometry, temperature, and inert atmosphere. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • Answer :

  • NMR (¹H/¹³C) : Confirms regiochemistry of the tetrahydroquinoline ring (e.g., coupling constants for vicinal protons) and substitution patterns on the benzene rings .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns for sulfur/chlorine atoms .
  • IR Spectroscopy : Identifies sulfonamide (-SO₂NH-) stretching (~1350–1150 cm⁻¹) and carbonyl (C=O) from the methoxyacetyl group (~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer :

  • Enzyme inhibition assays : Target enzymes relevant to inflammation (e.g., COX-2) or cancer (e.g., kinases), using fluorogenic substrates to quantify IC₅₀ values .
  • Cell viability assays (MTT/XTT) : Screen for cytotoxicity in cancer (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) to assess selectivity .
  • Solubility and permeability tests : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict oral bioavailability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Answer :

  • Density Functional Theory (DFT) : Predicts electron density distribution to identify reactive sites (e.g., sulfonamide nitrogen for hydrogen bonding) and stability of tautomeric forms .
  • Molecular Docking : Simulate binding to target proteins (e.g., Bcl-2 for apoptosis modulation) to prioritize structural modifications (e.g., tert-butyl group substitution for enhanced hydrophobic interactions) .
  • MD (Molecular Dynamics) Simulations : Assess conformational flexibility in physiological conditions (e.g., solvation effects) to refine pharmacophore models .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for similar sulfonamide derivatives?

  • Answer :

  • Systematic substituent variation : Compare analogues with modified substituents (e.g., tert-butyl vs. methyl on the benzene ring) to correlate steric/electronic effects with activity .
  • Free-Wilson analysis : Quantify contributions of specific groups (e.g., methoxyacetyl) to biological potency using regression models .
  • Meta-analysis : Aggregate data from published sulfonamides to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Q. What experimental strategies address low solubility or metabolic instability observed in in vivo studies?

  • Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the methoxyacetyl moiety to enhance aqueous solubility .
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., cytochrome P450-mediated oxidation of tetrahydroquinoline) and modify susceptible sites (e.g., deuteration at labile C-H bonds) .
  • Cocrystallization : Screen with coformers (e.g., cyclodextrins) to improve dissolution rates without altering bioactivity .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

  • Answer :

  • Flow chemistry : Continuous synthesis of the tetrahydroquinoline core using packed-bed reactors with immobilized catalysts (e.g., Pd/C) to minimize racemization .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, residence time) for sulfonamide coupling, ensuring >95% enantiomeric excess .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate purity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different assay conditions?

  • Answer :

  • Standardize assay protocols : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (e.g., 48 vs. 72 hours) .
  • Cross-validate with orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.